N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide

Kinase inhibitor SAR medicinal chemistry substituent effects

N-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide (CAS 2034402-32-7) belongs to the pyrazolo[1,5-a]pyridine class of heterocyclic compounds, a scaffold validated across multiple kinase inhibitor programs including tropomyosin receptor kinase A (TrkA), cyclin-dependent kinase 2 (CDK2), RET, and p38 kinase. The molecule features a 3-trifluoromethylbenzamide moiety linked through the 5-position of the fused pyrazolo[1,5-a]pyridine bicycle, a substitution pattern distinct from the more commonly explored 3-position and 7-position derivatives in the patent literature.

Molecular Formula C15H10F3N3O
Molecular Weight 305.26
CAS No. 2034402-32-7
Cat. No. B2901942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide
CAS2034402-32-7
Molecular FormulaC15H10F3N3O
Molecular Weight305.26
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-10(8-11)14(22)20-12-5-7-21-13(9-12)4-6-19-21/h1-9H,(H,20,22)
InChIKeyFKARDYJQQNGWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide (CAS 2034402-32-7): A Pyrazolopyridine Kinase Scaffold Building Block


N-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide (CAS 2034402-32-7) belongs to the pyrazolo[1,5-a]pyridine class of heterocyclic compounds, a scaffold validated across multiple kinase inhibitor programs including tropomyosin receptor kinase A (TrkA), cyclin-dependent kinase 2 (CDK2), RET, and p38 kinase [1][2]. The molecule features a 3-trifluoromethylbenzamide moiety linked through the 5-position of the fused pyrazolo[1,5-a]pyridine bicycle, a substitution pattern distinct from the more commonly explored 3-position and 7-position derivatives in the patent literature [3].

Why N-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide Cannot Be Interchanged with Positional Isomers or Halogen Analogs


Within the N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide series, the identity and position of the benzamide substituent critically controls kinase target engagement, selectivity window, and ADME properties. The 3-trifluoromethyl substituent on the target compound imposes a meta-electron-withdrawing effect (Hammett σm ≈ 0.43 for CF3) that differs fundamentally from the ortho-CF3 isomer's steric and electronic profile, the para-halogen analogs' linear geometry, or the 3-bromo/3-chloro variants' weaker inductive withdrawal and greater metabolic vulnerability [1]. The pyrazolo[1,5-a]pyridine scaffold itself is known to engage the ATP-binding hinge region of kinases via the pyridine nitrogen, meaning that subtle changes in benzamide electronics modulate the pKa and hydrogen-bonding capacity of the amide NH, directly altering kinase binding affinity [2]. Generic substitution across this series without explicit comparative profiling risks loss of target potency, altered selectivity, and unpredictable pharmacokinetic behavior [3].

N-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Meta-CF3 Electronic Withdrawal vs. Meta-Halogen Analogs: Hammett σm-Driven Potency Modulation

The 3-trifluoromethyl substituent on the target compound provides a Hammett σm value of 0.43, representing stronger electron-withdrawing character than the 3-chloro (σm = 0.37) or 3-bromo (σm = 0.39) analogs in the N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide series [1]. In structurally related pyrazolo[1,5-a]pyridine kinase inhibitors, m-CF3 substitution on the phenyl ring was explicitly tolerated and provided comparable p38 enzyme inhibition to the m-Cl variant, with both substituents maintaining potency within the same order of magnitude in the pyrimidine sub-series (Table 2, compounds 14m and 14n) [2]. Importantly, the 3-CF3 group offers a distinct advantage over 3-Cl and 3-Br: the C-F bond is resistant to oxidative metabolism, whereas C-Cl and C-Br bonds are susceptible to cytochrome P450-mediated dehalogenation, a metabolic liability absent in CF3-substituted benzamides [3].

Kinase inhibitor SAR medicinal chemistry substituent effects

Positional CF3 Isomer Differentiation: 3-CF3 vs. 2-CF3 Benzamide Binding Geometry and Kinase Selectivity

The target compound places the trifluoromethyl group at the meta (3-) position of the benzamide ring, creating a bent molecular geometry that orients the CF3 group away from the amide linkage, in contrast to the ortho (2-) isomer N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide, where steric congestion between the ortho-CF3 and the amide carbonyl forces the benzamide ring out of conjugation with the amide bond . In pyrazolo[1,5-a]pyridine-based kinase inhibitors, the benzamide NH typically engages the kinase hinge region via hydrogen bonding, and planarity of the benzamide moiety is critical for maintaining this interaction. The 2-CF3 isomer's disruption of amide planarity reduces hinge-binding efficiency, whereas the 3-CF3 isomer preserves near-planar geometry while providing electron withdrawal and lipophilicity [1]. This positional difference translates to distinct kinase selectivity profiles: in the pyrazolo[1,5-a]pyridine p38 inhibitor series, m-CF3 substitution retained p38 potency, while ortho substitution was disfavored [2].

Positional isomer SAR kinase selectivity molecular recognition

Benzamide vs. Sulfonamide Linker: Impact on Kinase Binding Mode and Physicochemical Profile

The target compound employs a benzamide (CO-NH) linker connecting the pyrazolo[1,5-a]pyridine core to the 3-trifluoromethylphenyl group, distinguishing it from the sulfonamide analog N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034548-52-8) which uses an SO2-NH linker . The benzamide carbonyl acts as a hydrogen bond acceptor and contributes to molecular planarity through amide resonance, while the sulfonamide sulfur creates a tetrahedral geometry that disrupts conjugation and alters the spatial position of the trifluoromethylphenyl group relative to the pyrazolopyridine core [1]. In kinase inhibitor design, benzamide linkers have been shown to provide tighter hinge-region complementarity than sulfonamides in certain targets: for example, pyrazolo[1,5-a]pyridine-3-carboxamides exhibit nanomolar antitubercular activity (MIC values as low as 0.006 μg/mL against H37Rv) through a binding mode that relies on the carboxamide geometry [2]. Additionally, the benzamide has a lower topological polar surface area contribution than the sulfonamide, favoring membrane permeability.

Linker SAR benzamide vs sulfonamide kinase inhibitor design

Lipophilicity Modulation by 3-CF3: LogP Impact Relative to Non-Fluorinated and Mono-Halogenated Benzamide Analogs

The 3-trifluoromethyl group of the target compound increases lipophilicity significantly compared to non-fluorinated or mono-halogenated benzamide analogs in the pyrazolo[1,5-a]pyridine series. The CF3 group contributes approximately +0.9 to +1.1 log units to the octanol-water partition coefficient (Hansch π constant for CF3 ≈ 0.88) compared to a hydrogen atom, while chlorine contributes π ≈ 0.71 and bromine contributes π ≈ 0.86 [1]. In related kinase inhibitor programs, this lipophilicity increase has been associated with improved membrane permeability and cellular potency, though it must be balanced against the risk of increased metabolic clearance and solubility reduction [2]. Specifically, in the pyrazolo[1,5-a]pyridine p38 inhibitor series, compounds with logP values in the range of 2-4 demonstrated optimal cellular activity, and the CF3 group was identified as a preferred substituent for achieving this balance without introducing the metabolic liabilities of bromine or iodine [3].

Lipophilicity ADME physicochemical properties

N-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide: Evidence-Backed Research Application Scenarios


Kinase Inhibitor Lead Generation and Structure-Activity Relationship (SAR) Exploration

The pyrazolo[1,5-a]pyridine core scaffold of this compound is validated across multiple kinase targets including TrkA (WO2013088256), p38 (Stevens et al., 2005, IC50 values achievable in the low micromolar to sub-micromolar range), CDK2, and RET [1]. The 3-CF3 substituent provides a defined electronic and lipophilic profile (σm = 0.43; π ≈ 0.88) that can be systematically varied against comparator analogs (3-Cl, 3-Br, 3-H, 2-CF3, 4-CF3) to map kinase selectivity determinants [2]. This compound is appropriate for use as a core scaffold in medicinal chemistry programs seeking to establish SAR around the benzamide substituent for kinase selectivity optimization.

Metabolic Stability Comparison Studies: CF3 vs. Halogen Substituents

The 3-trifluoromethyl group on this compound provides a metabolically stable alternative to the 3-chloro and 3-bromo analogs. CF3-substituted benzamides resist cytochrome P450-mediated oxidative dehalogenation, a known metabolic pathway for chloro- and bromo-aromatics [1]. This compound is well-suited for comparative microsomal stability studies (e.g., human or mouse liver microsome t1/2 assays) designed to quantify the metabolic advantage of CF3 over Cl and Br in the pyrazolo[1,5-a]pyridine benzamide series [2]. Such data can guide the selection of the optimal substituent for in vivo pharmacokinetic studies.

Computational Docking and Pharmacophore Modeling for Kinase Selectivity Prediction

The defined 3D geometry of this compound—with the pyrazolo[1,5-a]pyridine core as the ATP-competitive hinge-binding motif and the 3-CF3-benzamide as a vector-determined exit group—makes it suitable for computational studies comparing binding poses across the kinome [1]. The meta-CF3 orientation is structurally well-defined and distinct from ortho-substituted isomers, enabling accurate docking into kinase crystal structures. This compound can serve as a reference ligand for pharmacophore model generation aimed at predicting selectivity within the Trk family (TrkA/B/C) or across broader kinase panels [2].

Chemical Probe Development for Target Engagement Studies

The benzamide linker in this compound provides a suitable attachment point for further derivatization (e.g., introduction of biotin, fluorescent tags, or photoaffinity labels via the benzamide phenyl ring) without disrupting the core pyrazolo[1,5-a]pyridine scaffold's kinase-binding capacity [1]. The 3-CF3 group serves as a useful 19F NMR probe for binding studies, as the trifluoromethyl 19F signal is sensitive to changes in chemical environment upon target engagement [2]. This dual functionality supports the compound's use in the development of chemical probes for cellular target engagement and occupancy studies.

Quote Request

Request a Quote for N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.